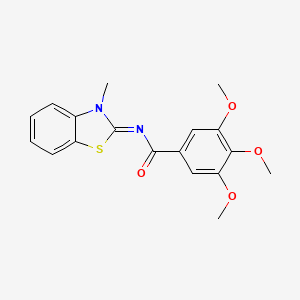

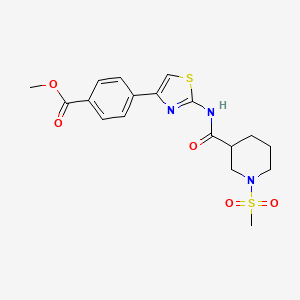

Ethyl 2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4-phenylthiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiadiazole derivatives, closely related to the target compound, involves multistep chemical reactions. For instance, compounds within this family have been synthesized through reactions that involve cyclization of thioamides with chloroacetoacetate, showcasing the complexity and versatility of synthetic routes for thiadiazole compounds. These processes emphasize the importance of precise conditions for achieving high yields and desired selectivity (Tang Li-jua, 2015).

Molecular Structure Analysis

Structural analysis of thiadiazole derivatives, including X-ray crystallography and spectroscopic methods, reveals intricate details about molecular geometry, bonding patterns, and intermolecular interactions. For example, studies on related compounds demonstrate the significance of intramolecular hydrogen bonds and π-π interactions in stabilizing the molecular structure, contributing to their chemical behavior and reactivity (D. Achutha et al., 2017).

Chemical Reactions and Properties

Thiadiazole derivatives engage in a variety of chemical reactions, highlighting their reactivity and potential for further chemical modifications. The reactions with nucleophiles, for instance, showcase the versatility of thiadiazole compounds in forming new bonds and structures, paving the way for the synthesis of complex molecules with tailored properties (R. Maadadi et al., 2016).

科学的研究の応用

Antitumor Activity

Research on ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which share structural similarities with the specified compound, demonstrates potential antitumor activities. These compounds were synthesized and tested for in vitro antitumor activity against a range of human tumor cell lines, showing promising anticancer properties (El-Subbagh, Abadi, & Lehmann, 1999). Another study confirmed these findings, highlighting the synthesis and antitumor screening data of similar compounds (El-Subbagh, Abadi, & Lehmann, 1999).

Antimicrobial Activities

The synthesis of thiazole and its fused derivatives, including those structurally related to the specified compound, has been explored for their antimicrobial activities. These compounds have been tested in vitro against bacterial and fungal isolates, displaying significant antimicrobial properties (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Synthetic Modifications and Characterizations

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a compound with structural features similar to the specified chemical, has been modified to study its antimicrobial activities against various bacterial and fungal strains. This research includes the synthesis, characterization, and structure-activity relationship analysis through 3D-QSAR studies, providing insights into the design of antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

作用機序

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can interact strongly with biomolecules such as proteins and dna . This interaction could potentially lead to changes in cellular processes, resulting in the observed biological effects.

特性

IUPAC Name |

ethyl 2-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoylamino]-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S3/c1-3-25-18(24)16-14(13-7-5-4-6-8-13)11-27-17(16)20-15(23)9-10-26-19-22-21-12(2)28-19/h4-8,11H,3,9-10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVGLHFCALNRBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCSC3=NN=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4-phenylthiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-{(Z)-2-[4-methoxy-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]vinyl}-3-methylisoxazol-4-yl)acetamide](/img/structure/B2497332.png)

![5-methyl-N-phenyl-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2497345.png)

![1-[(4-methylphenyl)methyl]-N-{3-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2497350.png)

![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)